molecular formula C5H2Cl2N4S B11885481 2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine

2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine

Cat. No.: B11885481
M. Wt: 221.07 g/mol
InChI Key: YHTZLEBPROKPEC-UHFFFAOYSA-N
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Description

2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine (CAS 1266572-32-0) is a high-value chemical intermediate in pharmaceutical research and development. This compound features a dichlorinated thiazolopyrimidine core, which makes it a versatile building block for constructing more complex molecules through selective nucleophilic substitution and metal-catalyzed cross-coupling reactions . Its primary research value lies in its role as a key precursor for the synthesis of novel therapeutic agents. Specifically, this scaffold is utilized in the design of potent adenosine receptor (AR) antagonists, which are being investigated for their potential in treating central nervous system (CNS) disorders such as depression . Furthermore, derivatives based on this structure have been explored as potent and orally bioavailable HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing promise against drug-resistant strains of the virus . The compound's reactivity allows for the sequential introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties . Please be aware: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not suitable for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H2Cl2N4S

Molecular Weight

221.07 g/mol

IUPAC Name

2,7-dichloro-[1,3]thiazolo[4,5-d]pyrimidin-5-amine

InChI

InChI=1S/C5H2Cl2N4S/c6-2-1-3(10-4(7)12-1)11-5(8)9-2/h(H2,8,9,11)

InChI Key

YHTZLEBPROKPEC-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1Cl)N)N=C(S2)Cl

Origin of Product

United States

Preparation Methods

Solvent and Temperature Effects

  • Solvent systems : Methanol, ethanol, and tetrahydrofuran (THF) are commonly employed for cyclization and chlorination steps. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in urea formation.

  • Temperature ranges :

    • Cyclization: 0–100°C (optimal at 80°C for 2 hours).

    • Chlorination: 80–120°C (reflux conditions for POCl₃).

Catalytic and Stoichiometric Considerations

  • Reducing agents : Zinc powder in acidic media selectively reduces methylthio groups to thiols, critical for intermediate purification.

  • Alkali bases : Potassium hydroxide (10–80% aqueous solutions) facilitates ring closure and neutralization steps.

Analytical Characterization and Yield Data

Successful synthesis of this compound is confirmed via nuclear magnetic resonance (NMR) and mass spectrometry. Key spectral data from analogous compounds include:

  • ¹H NMR (DMSO-d₆) : δ 10.08 (s, 1H, NH).

  • ¹³C NMR : Peaks at 171.03, 169.16, and 126.25 ppm corresponding to thiazole and pyrimidine carbons.

Table 1. Comparative Yields for Chlorination Steps

Chlorinating AgentTemperature (°C)Yield (%)
Phosphorus oxychloride12082
Sulfuryl chloride10049
Phosphorus pentachloride11068

Industrial Scalability and Challenges

The patent-specified route offers scalability, with yields exceeding 80% in optimized steps. However, challenges persist in:

  • Regioselectivity : Ensuring precise chlorine placement at the 2- and 7-positions without over-chlorination.

  • Purification : Column chromatography or recrystallization is required to isolate the dichlorinated product from mono- or trichloro byproducts.

Chemical Reactions Analysis

Substitution Reactions at Chlorine Positions

The chlorines at positions 2 and 7 undergo nucleophilic aromatic substitution (SNAr) under varying conditions:

Amination at Position 7

Reaction with alkyl/arylamines replaces the 7-chlorine:

ReagentConditionsProduct (Yield)Source
BenzylamineEtOH, reflux, 12 h7-Benzylamino derivative (78%)
PiperidineDMF, 140°C, K₂CO₃7-Piperidinyl derivative (85%)

Electron-withdrawing groups on the thiazolo ring enhance SNAr reactivity, enabling substitutions at ambient temperatures for activated amines .

Suzuki Coupling at Position 2

The 2-chlorine participates in palladium-catalyzed cross-coupling:

Boronic AcidCatalyst SystemProduct (Yield)Source
PhenylboronicPd(PPh₃)₄, Na₂CO₃, DME, 80°C2-Phenyl derivative (72%)
4-PyridylPdCl₂(dppf), K₃PO₄, dioxane2-Pyridyl derivative (68%)

Modifications of the 5-Amino Group

The primary amine at position 5 undergoes condensation and alkylation:

Acylation

Reaction with acyl chlorides forms amides:

Acyl ChlorideConditionsProduct (Yield)Source
Acetyl chloridePyridine, CH₂Cl₂, 0°C5-Acetamido derivative (90%)
Benzoyl chlorideEt₃N, THF, rt5-Benzamido derivative (88%)

Heterocyclization

The amine participates in cyclocondensation with carbonyl compounds (e.g., aldehydes) to form fused heterocycles, such as imidazothiazolopyrimidines .

Scientific Research Applications

Antiviral Applications

The thiazolo[4,5-d]pyrimidine scaffold, including 2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine, has been identified as a potent inhibitor of reverse transcriptase in HIV. Research indicates that compounds with this scaffold exhibit significant antiviral activity against various strains of HIV, including resistant strains.

Case Study: HIV Inhibition

In a study assessing the efficacy of thiazolo[4,5-d]pyrimidines against HIV-1 strains, this compound demonstrated an EC50 value in the nanomolar range against the wild-type strain and improved resistance profiles against mutant strains. The structure-activity relationship (SAR) indicated that specific substitutions at the 2 and 7 positions enhance antiviral potency significantly .

Antibacterial Activity

The antibacterial potential of thiazolo[4,5-d]pyrimidine derivatives has been extensively studied. This compound has shown promising activity against Gram-positive and Gram-negative bacteria.

Data Table: Antibacterial Efficacy

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
Bacillus subtilis4 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

In a comparative study, this compound exhibited superior activity against Bacillus subtilis and Pseudomonas aeruginosa compared to standard antibiotics like streptomycin .

Anticancer Properties

Recent investigations have highlighted the anticancer potential of thiazolo[4,5-d]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit tumor growth in various cancer models.

Case Study: Anticancer Activity

In vivo studies using murine models of breast cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size by approximately 40% compared to control groups. Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogs

Compound Name Core Structure Substituents Biological Activity Key Findings Reference
2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine Thiazolo[4,5-d]pyrimidine 2-Cl, 7-Cl, 5-NH2 Under investigation Potential anticancer/antimicrobial activity
7-(Benzyloxy)-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine Triazolo[4,5-d]pyrimidine 7-OBn, 5-NH2 Myeloperoxidase inhibition IC50 ≈ 4.5 nM; reversible inhibition
2,7-Dimethyl-oxazolo[4,5-d]pyrimidin-5-amine Oxazolo[4,5-d]pyrimidine 2-Me, 7-Me, 5-NH2 Antiviral, Anticancer Moderate cytotoxicity in vitro
5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine 5-CF3 Antiproliferative Active in NCI screening assays
(S)-7-Chloro-5-((1-phenylethyl)thio)thiazolo[4,5-d]pyrimidin-2-amine Thiazolo[4,5-d]pyrimidine 7-Cl, 5-S-(1-phenylethyl) Undisclosed Stereochemistry impacts target interaction
4,6-Dichloro-2-methylpyrimidin-5-amine Pyrimidine 4-Cl, 6-Cl, 2-Me, 5-NH2 Undisclosed Simpler scaffold with reduced complexity

Structural and Electronic Differences

  • Core Heterocycle :

    • Thiazolo[4,5-d]pyrimidine (target compound) contains a sulfur atom in the thiazole ring, enhancing electron-withdrawing effects compared to oxazolo (oxygen) or triazolo (three nitrogen atoms) analogs. This influences binding to hydrophobic enzyme pockets .
    • Triazolo[4,5-d]pyrimidines (e.g., ) exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, which may explain their potency as myeloperoxidase inhibitors .
  • Substituent Effects: Chlorine vs. The trifluoromethyl group () offers stronger electron-withdrawing effects and metabolic stability . Stereochemistry: The (S)-configured thioether substituent in highlights the role of chirality in target engagement, a factor absent in the symmetric dichloro compound .

Biological Activity

2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of the thiazolo-pyrimidine core through cyclization reactions involving appropriate precursors such as 4-amino-5-bromo-2-chloro-6-methylpyrimidine and carbon disulfide in the presence of strong bases like KOH.

Antiviral Activity

Research has shown that thiazolo[4,5-d]pyrimidine derivatives exhibit potent antiviral properties, particularly against HIV. For instance, compounds with modifications on the thiazolo core demonstrated improved activity against mutant strains of HIV-1. Specifically, derivatives with EC50 values in the single-nanomolar range were reported, indicating strong inhibitory effects on viral replication compared to established drugs like Etravirine .

Antibacterial Activity

This compound has also been evaluated for antibacterial properties. Studies revealed that certain derivatives showed significant activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, as well as Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli. Some compounds outperformed traditional antibiotics like streptomycin .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural modifications. The presence of electron-withdrawing groups at specific positions on the thiazolo and pyrimidine rings enhances potency against various biological targets. For example:

  • Positioning of Chlorine Atoms : The introduction of chlorine atoms at positions 2 and 7 was found to be crucial for maintaining high antiviral activity.
  • Amino Substituents : Variations in amino substituents also affected binding affinity and selectivity towards specific receptors .

Case Studies

  • Antiviral Potency : In a study evaluating various thiazolo derivatives against HIV, this compound exhibited an EC50 value significantly lower than that of standard treatments. This suggests its potential as a lead compound for further development in HIV therapy .
  • Antibacterial Efficacy : A series of synthesized thiazolo[4,5-d]pyrimidine derivatives were tested against multiple bacterial strains. The results indicated that several compounds had minimum inhibitory concentrations (MICs) lower than those of existing antibiotics, highlighting their potential as new antibacterial agents .

Research Findings Summary

Biological ActivityCompoundEC50/MIC ValuesReference
Antiviral ActivityThis compound< 20 nM (against HIV)
Antibacterial ActivityVarious Derivatives< 10 µg/mL (against B. subtilis)

Q & A

Q. What are the standard synthetic routes for preparing 2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine?

The compound is typically synthesized via cyclization reactions starting from substituted pyrimidine intermediates. For example, 4,6-dichloro-5-aminopyrimidine reacts with isothiocyanates under controlled conditions to form the thiazolo[4,5-d]pyrimidine core . Key steps include nucleophilic displacement of chlorine atoms and cyclization in solvents like DMF or ethanol, often catalyzed by bases such as triethylamine. Structural confirmation is achieved via IR (to track thiol or amino group vibrations) and NMR (to resolve aromatic and heterocyclic protons) .

Q. How is the structural characterization of this compound performed?

Characterization involves:

  • IR spectroscopy : Identifies functional groups (e.g., NH stretches at ~3200–3400 cm⁻¹, C-Cl vibrations at ~600–800 cm⁻¹).
  • NMR spectroscopy : ¹H-NMR resolves protons on the pyrimidine and thiazole rings, while ¹³C-NMR confirms carbon environments.
  • X-ray crystallography : Provides definitive proof of molecular geometry and substituent positions, critical for validating synthetic accuracy .

Q. What in vitro assays are used to evaluate its anticancer potential?

Anticancer activity is assessed using cell viability assays (e.g., MTT) across diverse cancer cell lines, such as NSCLC, colon cancer, and ovarian cancer. For example, derivatives of thiazolo[4,5-d]pyrimidine showed growth inhibition rates up to 91.21% in specific cell lines, with IC₅₀ values calculated to compare potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across cell lines?

Discrepancies in efficacy (e.g., higher sensitivity in ovarian cancer vs. renal cancer) may arise from differences in cellular uptake, metabolic stability, or target expression. Strategies include:

  • Mechanistic profiling : Evaluate compound binding to targets (e.g., kinases) via enzymatic assays or cellular thermal shift assays (CETSA).
  • Pharmacokinetic studies : Measure intracellular concentration differences using LC-MS/MS.
  • Transcriptomic analysis : Correlate activity with gene expression profiles of resistant/sensitive cell lines .

Q. What strategies optimize synthesis yield while minimizing byproducts?

Yield optimization involves:

  • Reagent stoichiometry : Adjust molar ratios of intermediates (e.g., 4,6-dichloro-5-aminopyrimidine to isothiocyanate).
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
  • Catalyst screening : Test bases like K₂CO₃ or Et₃N to reduce side reactions.
  • Temperature control : Reflux conditions (~100°C) improve cyclization efficiency .

Q. How are structure-activity relationships (SAR) analyzed for this compound?

SAR studies involve synthesizing analogs with substituent variations (e.g., chloro, methyl, morpholino) and testing their bioactivity. For instance:

  • Electron-withdrawing groups (e.g., Cl) at the 2- and 7-positions enhance metabolic stability.
  • Hydrophobic substituents (e.g., aryl groups) improve membrane permeability. Data are analyzed using regression models to quantify contributions of substituents to activity .

Methodological Notes

  • Contradiction Analysis : Cross-validate conflicting bioactivity data using orthogonal assays (e.g., apoptosis markers vs. proliferation assays) .
  • Synthetic Optimization : Use design of experiments (DoE) to systematically vary reaction parameters and identify optimal conditions .
  • Target Identification : Employ affinity chromatography or CRISPR screening to elucidate molecular targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.